Glutaronitrile-1,5-13C2
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Overview
Description
Glutaronitrile-1,5-13C2: is a labeled isotopic compound of glutaronitrile, also known as pentanedinitrile. It is a nitrile with the molecular formula C3H6(CN)2 and a molecular weight of 96.1. This compound is characterized by the presence of two carbon-13 isotopes at the 1 and 5 positions, making it useful for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glutaronitrile-1,5-13C2 can be synthesized through the isotopic labeling of glutaronitrile. The process involves the incorporation of carbon-13 isotopes into the molecular structure. The typical reaction conditions include the use of chloroform, dichloromethane, and ethyl acetate as solvents. The boiling point of the compound is between 115-125°C at 0.7-0.8 mmHg .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, ensuring that the isotopic labeling is consistent and accurate .
Chemical Reactions Analysis
Types of Reactions: Glutaronitrile-1,5-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can participate in substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed:
Oxidation: Glutaric acid and other oxidized derivatives.
Reduction: 1,5-diaminopentane and other reduced forms.
Substitution: Substituted glutaronitrile derivatives
Scientific Research Applications
Chemistry: Glutaronitrile-1,5-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of molecular transformations.
Biology: In biological research, this compound is used to study metabolic pathways and enzyme activities. Its incorporation into biological molecules helps in understanding the dynamics of biochemical processes.
Medicine: The compound is used in medical research to investigate drug metabolism and pharmacokinetics. Its isotopic labeling provides insights into the distribution and elimination of drugs in the body.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new products and processes .
Mechanism of Action
The mechanism of action of glutaronitrile-1,5-13C2 involves its interaction with molecular targets and pathways. The compound’s nitrile groups can participate in various chemical reactions, leading to the formation of different products. The isotopic labeling allows for precise tracking of these interactions, providing insights into the underlying mechanisms .
Comparison with Similar Compounds
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Properties
IUPAC Name |
(1,5-13C2)pentanedinitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2/c6-4-2-1-3-5-7/h1-3H2/i4+1,5+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOMUSMDRMJOTH-MQIHXRCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[13C]#N)C[13C]#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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